![molecular formula C11H15N3O B13122582 2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one CAS No. 625107-67-7](/img/structure/B13122582.png)
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a typical synthetic route might involve the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Microwave-assisted synthesis has been explored as a green and efficient approach. This method utilizes microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times. The use of recyclable catalysts and aqueous media can further enhance the sustainability of the process .
化学反应分析
Types of Reactions
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen or air, often in the presence of a photosensitizer or under UV light.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation typically yields unsaturated derivatives with enhanced biological activity .
科学研究应用
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold for developing new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: This compound shares a similar core structure but differs in the position and nature of substituents.
7-(tert-butyl)-2-methyl-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-2,7(6H)-dicarboxylate:
Uniqueness
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at positions 2 and 8 can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
属性
CAS 编号 |
625107-67-7 |
|---|---|
分子式 |
C11H15N3O |
分子量 |
205.26 g/mol |
IUPAC 名称 |
2,8-diethyl-6,7-dihydropyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H15N3O/c1-3-10-12-7-8-9(15)5-6-14(4-2)11(8)13-10/h7H,3-6H2,1-2H3 |
InChI 键 |
KSHKKENGQLQPMX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=C2C(=O)CCN(C2=N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
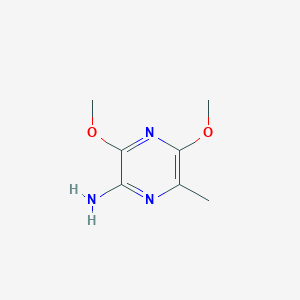
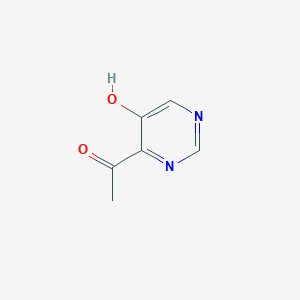
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
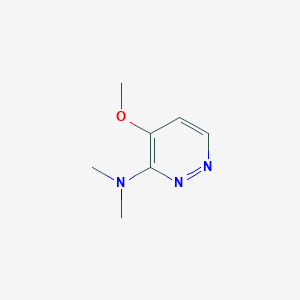
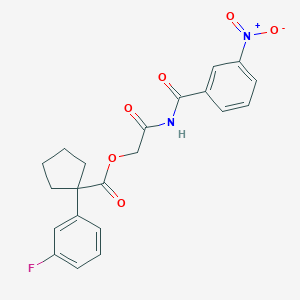

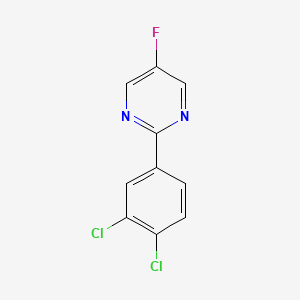
![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
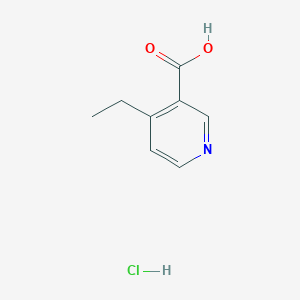
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)

